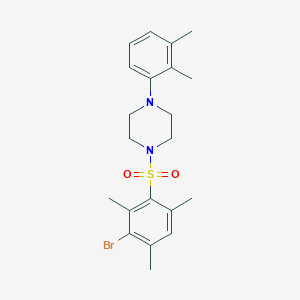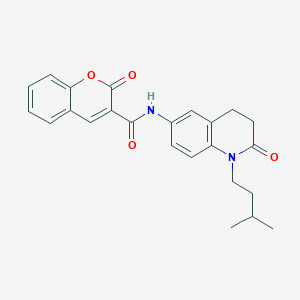
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with diverse applications in scientific research due to its unique structure and properties1. It can be utilized in studies related to drug development, molecular biology, and material science to uncover new insights and potential discoveries1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not available in the search results. However, it’s worth noting that compounds of this nature are often synthesized in a laboratory setting using a variety of chemical reactions.Molecular Structure Analysis
The molecular structure of a compound defines its properties and behavior. While the specific molecular structure analysis for this compound is not available in the search results, it’s known that its molecular formula is C22H26N2O32, and its molecular weight is 366.4612.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, as a complex organic molecule, it’s likely to participate in a variety of reactions depending on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and potential applications. For this compound, its molecular formula is C22H26N2O32, and its molecular weight is 366.4612.Applications De Recherche Scientifique
Synthetic Methods and Characterization
- Synthesis Techniques : Research has focused on developing synthetic methods for creating complex molecules with tetrahydroquinoline and chromene structures. For example, the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives through acetylation and nucleophilic substitution reactions, providing a basis for pharmacological investigation (R. Zaki et al., 2017).
- Spectral Characterization : Detailed characterization techniques, including melting point, TLC, FT IR, 1H NMR, 13C NMR, and mass spectroscopy, are employed to elucidate the structures of newly synthesized compounds, highlighting their potential for future pharmacological activity studies.
Pharmacological Activities
- Antitumor Activities : Certain derivatives of tetrahydroquinoline and chromene have been synthesized and evaluated for their antitumor activities, indicating the potential use of similar compounds in cancer research. The structural-activity relationship (SAR) studies of these compounds contribute to understanding their mechanism of action (Hui-jing Li et al., 2013).
- CFTR Potentiator : Quinolinone-3-carboxamide derivatives have been identified as CFTR potentiators, illustrating the role of similar compounds in treating cystic fibrosis. This includes the discovery and optimization of compounds through high-throughput screening and medicinal chemistry efforts (Sabine Hadida et al., 2014).
Antimicrobial and Antitubercular Activities
- Antimicrobial Properties : Novel carboxamide derivatives of 2-quinolones have been synthesized and tested for their antimicrobial and antitubercular activities, showcasing the potential of similar compounds in combating bacterial and fungal infections, as well as tuberculosis (Abhishek Kumar et al., 2014).
Safety And Hazards
The specific safety and hazard information for this compound is not available in the search results. However, it’s important to note that all chemical compounds should be handled with appropriate safety measures to prevent harm.
Orientations Futures
The future directions for this compound are not specified in the search results. However, given its unique structure and properties, it holds potential for further exploration in various fields of scientific research1.
Propriétés
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(2)11-12-26-20-9-8-18(13-16(20)7-10-22(26)27)25-23(28)19-14-17-5-3-4-6-21(17)30-24(19)29/h3-6,8-9,13-15H,7,10-12H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFGBQQZNMSTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

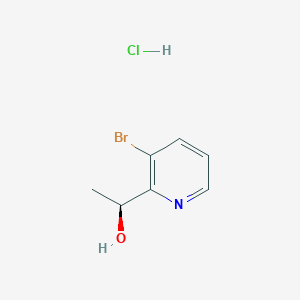
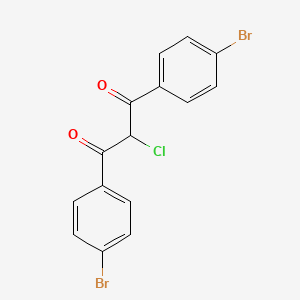
![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)
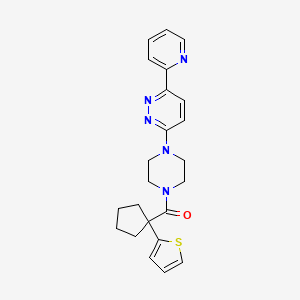
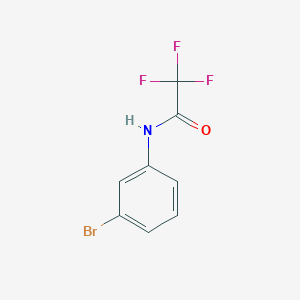
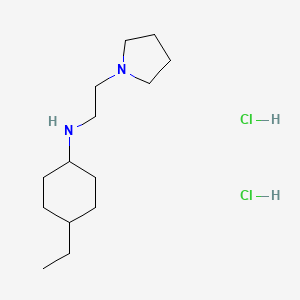
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)
![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)
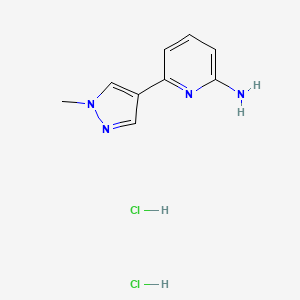
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
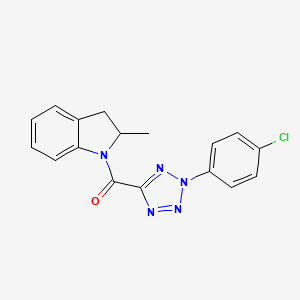
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
